Cas no 1018281-34-9 (2-(4-ethylphenyl)-2-(methylamino)acetonitrile)

2-(4-ethylphenyl)-2-(methylamino)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-Ethylphenyl)-2-(methylamino)acetonitrile
- Benzeneacetonitrile, 4-ethyl-α-(methylamino)-
- 2-(4-ethylphenyl)-2-(methylamino)acetonitrile
-
- MDL: MFCD10013261
- インチ: 1S/C11H14N2/c1-3-9-4-6-10(7-5-9)11(8-12)13-2/h4-7,11,13H,3H2,1-2H3
- InChIKey: ZWKNBJXAKSEIAA-UHFFFAOYSA-N
- SMILES: C(C1C=CC(CC)=CC=1)(NC)C#N
計算された属性
- 精确分子量: 174.115698g/mol
- 同位素质量: 174.115698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.8Ų
- 分子量: 174.24g/mol
- XLogP3: 2.1
2-(4-ethylphenyl)-2-(methylamino)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213349-10.0g |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 95% | 10.0g |
$2209.0 | 2023-02-22 | |
Enamine | EN300-213349-0.05g |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 95% | 0.05g |
$97.0 | 2023-09-16 | |
Enamine | EN300-213349-0.1g |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 95% | 0.1g |
$144.0 | 2023-09-16 | |
Enamine | EN300-213349-2.5g |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 95% | 2.5g |
$1008.0 | 2023-09-16 | |
TRC | B434605-100mg |
2-(4-Ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 100mg |
$ 230.00 | 2022-06-07 | ||
Aaron | AR01BC0O-2.5g |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 95% | 2.5g |
$1411.00 | 2023-12-16 | |
A2B Chem LLC | AW07308-100mg |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 95% | 100mg |
$187.00 | 2024-04-20 | |
Aaron | AR01BC0O-1g |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 95% | 1g |
$731.00 | 2023-12-16 | |
Aaron | AR01BC0O-10g |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 95% | 10g |
$3063.00 | 2023-12-16 | |
A2B Chem LLC | AW07308-5g |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile |
1018281-34-9 | 95% | 5g |
$1602.00 | 2024-04-20 |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2-(4-ethylphenyl)-2-(methylamino)acetonitrileに関する追加情報
Introduction to 2-(4-ethylphenyl)-2-(methylamino)acetonitrile (CAS No. 1018281-34-9)
2-(4-ethylphenyl)-2-(methylamino)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 1018281-34-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of nitrile derivatives, which are widely recognized for their versatile applications in medicinal chemistry and material science. The structural features of this molecule, particularly the presence of an ethylphenyl group and a methylamino substituent, make it a valuable intermediate in the synthesis of various bioactive molecules.
The 4-ethylphenyl moiety introduces a bulky aromatic ring with an ethyl side chain, which can influence the electronic properties and steric environment of the molecule. This feature is particularly useful in designing molecules with specific binding affinities or metabolic stability. On the other hand, the methylamino group provides a basic nitrogen atom that can participate in hydrogen bonding interactions, enhancing the compound's potential as a pharmacophore in drug development.
In recent years, there has been growing interest in nitrile-containing compounds due to their broad spectrum of biological activities. Nitriles are known to exhibit properties such as analgesic, anti-inflammatory, and anticancer effects, making them attractive candidates for further pharmacological investigation. The compound 2-(4-ethylphenyl)-2-(methylamino)acetonitrile is no exception and has been explored in several research studies for its potential therapeutic applications.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or ketones through hydrolysis or reduction reactions. This flexibility allows chemists to modify the structure of 2-(4-ethylphenyl)-2-(methylamino)acetonitrile to tailor its properties for specific applications.
Recent studies have highlighted the importance of 2-(4-ethylphenyl)-2-(methylamino)acetonitrile in the development of novel therapeutic agents. For instance, researchers have demonstrated its role as an intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. These inhibitors have shown promise in preclinical studies, indicating their potential as lead compounds for further development into clinical trials.
The synthesis of 2-(4-ethylphenyl)-2-(methylamino)acetonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and catalytic hydrogenation processes. Advanced techniques such as flow chemistry have also been employed to improve reaction efficiency and scalability.
In terms of applications, 2-(4-ethylphenyl)-2-(methylamino)acetonitrile has found utility beyond pharmaceuticals. It serves as a key intermediate in the production of specialty chemicals used in agrochemicals, dyes, and polymers. The unique structural motifs present in this compound contribute to its versatility, making it a valuable asset in industrial chemistry.
The chemical properties of 2-(4-ethylphenyl)-2-(methylamino)acetonitrile, including its solubility, stability, and reactivity, have been thoroughly characterized through experimental studies. These properties are crucial for understanding its behavior in different chemical environments and for optimizing its use in synthetic protocols. Additionally, computational methods such as molecular modeling have been employed to predict and rationalize its reactivity and interactions with other molecules.
Future research directions for 2-(4-ethylphenyl)-2-(methylamino)acetonitrile include exploring new synthetic methodologies and expanding its applications into emerging fields such as nanotechnology and biomedicine. The compound's ability to undergo functionalization makes it an attractive candidate for designing novel materials with tailored properties.
In conclusion, 2-(4-ethylphenyl)-2-(methylamino)acetonitrile (CAS No. 1018281-34-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and versatile reactivity make it a valuable tool for chemists and pharmacologists working on innovative drug discovery projects. As our understanding of organic chemistry continues to evolve, compounds like this will undoubtedly play a crucial role in advancing scientific knowledge and developing new technologies.
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